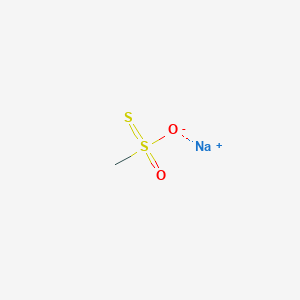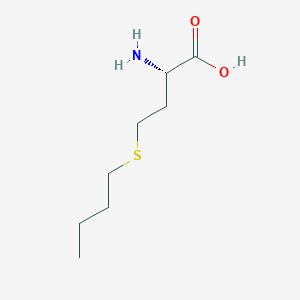![molecular formula C10H12NNaO2S B015136 S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt CAS No. 1024357-58-1](/img/structure/B15136.png)
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt (S-PTLA) is an organic compound with a molecular formula of C9H10N2O3S2Na. It is an important biological molecule that is widely used in scientific research and laboratory experiments. S-PTLA is a derivative of thiolactic acid, which is a naturally occurring compound found in the human body, and is used as a building block for many other compounds. It is a white, crystalline solid with a pKa of 5.2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- The compound and its related structures have been pivotal in synthetic chemistry. For example, the synthesis of bisacodyl utilized pyridine derivatives, highlighting the role of such compounds in creating medically relevant chemicals through processes involving sodium salts and subsequent acetylation to achieve desired yields and purity levels (Hong-yu, 2012).
- Studies on thiadiazole derivatives have shown transformations under basic conditions, leading to the formation of acetylene thiolates, demonstrating the compound's utility in organic synthesis and the potential for creating novel structures with significant chemical properties (Maadadi, Pevzner, & Petrov, 2017).
Applications in Material Science
- Research into zinc(II), cadmium(II), and mercury(II) complexes with pyridine derivatives has revealed variability in coordination modes, showcasing the potential for developing materials with specific molecular architectures for applications in catalysis and material science (Bermejo et al., 2005).
- The development of heterobifunctional poly(ethylene glycol) derivatives highlights the versatility of sodium salt-based compounds in creating high-performance molecules for biomedical applications, indicating their potential in drug delivery and materials science (Mahou & Wandrey, 2012).
Biochemical and Pharmaceutical Research
- Novel nucleoside analogues involving the coupling of sodium pyridine-4-thiolates with glucose and galactose derivatives have shown cytotoxic effects against various cancer cell lines, demonstrating the compound's significance in the development of new antitumor agents (Elgemeie et al., 2015).
- The use of pyridine derivatives in the synthesis of DNA fragments via phosphoramidite intermediates indicates their importance in molecular biology and genetics, offering a pathway for creating oligonucleotides with potential therapeutic applications (Hamamoto et al., 1989).
Environmental and Sensing Technologies
- Multicomponent platinum(II) cages incorporating pyridyl units have been developed for tunable emission and amino acid sensing, showcasing the application of these compounds in creating responsive materials for environmental monitoring and biochemical detection (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
sodium;2-(2-pyridin-4-ylethylsulfanyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVCAZABVQXHNI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408195 |
Source


|
| Record name | AGN-PC-0LMEFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1024357-58-1 |
Source


|
| Record name | AGN-PC-0LMEFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)









